molecular formula C11H23NO3 B13604500 tert-Butyl (3-(hydroxymethyl)pentan-3-yl)carbamate

tert-Butyl (3-(hydroxymethyl)pentan-3-yl)carbamate

Cat. No.: B13604500
M. Wt: 217.31 g/mol
InChI Key: PJIVLWQMENCYDD-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and as protecting groups for amines in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-ethyl-1-hydroxybutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its stability and reactivity .

Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability makes it a valuable compound in drug development .

Industry: Industrially, it is used in the production of agrochemicals, polymers, and specialty chemicals. Its role as a protecting group is crucial in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate involves its ability to form stable carbamate bonds with amines. This stability is due to the electron-withdrawing nature of the carbamate group, which makes the compound less reactive towards nucleophiles. The tert-butyl group provides steric hindrance, further stabilizing the compound .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate is unique due to its specific structure, which provides both steric hindrance and stability. This makes it particularly useful in complex organic syntheses where selective protection of amine groups is required .

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)pentan-3-yl]carbamate

InChI

InChI=1S/C11H23NO3/c1-6-11(7-2,8-13)12-9(14)15-10(3,4)5/h13H,6-8H2,1-5H3,(H,12,14)

InChI Key

PJIVLWQMENCYDD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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